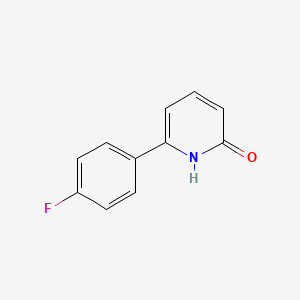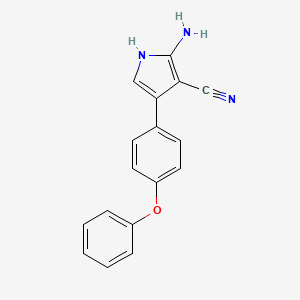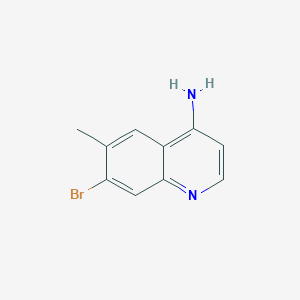
6-(4-氟苯基)吡啶-2-醇
描述
6-(4-Fluorophenyl)pyridin-2-ol is a compound with the molecular formula C11H8FNO . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . It is used as an anticonvulsant and has a role as a plant metabolite .
Molecular Structure Analysis
The molecular weight of 6-(4-Fluorophenyl)pyridin-2-ol is 189.19 . The average mass is 189.186 Da and the monoisotopic mass is 189.058990 Da .Physical And Chemical Properties Analysis
The compound is sealed in dry storage at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.科学研究应用
化学键激活和催化
研究表明,6-(4-氟苯基)吡啶-2-醇衍生物具有激活sp2和sp3 C-H键的能力。例如,2-叔丁基-6-(4-氟苯基)吡啶,在与K(2)PtCl(4)反应时,发生环金属化反应,导致sp2 C-H键的激活。这个过程还突显了一个分叉的Agostic相互作用,过渡到激活sp3 C-H键,导致一个展示sp2和sp3 C-H键激活的复合物。这两种环金属化之间的微妙平衡提供了关于新催化途径和机制的见解(Crosby et al., 2009)。
荧光传感器和化学传感器
6-(4-氟苯基)吡啶-2-醇及其衍生物的结构特征使它们适用于开发荧光传感器和化学传感器。包含6-(4-氟苯基)吡啶-2-醇基团的含杂原子有机荧光团,已被证明具有聚集诱导发光(AIE)和分子内电荷转移(ICT)效应。这种行为使其能够作为荧光pH传感器的应用,能够在质子化和去质子化过程中可逆地在发射状态之间切换(Yang et al., 2013)。
有机电子和OLEDs
基于6-(4-氟苯基)吡啶-2-醇衍生物的复合物的电子和光物理性质已被探索,用于有机电子应用,特别是有机发光二极管(OLEDs)。具有桥联吡唑酮的新二铱复合物,包含6-(4-氟苯基)吡啶-2-醇单元,已被开发。这些复合物表现出高稳定性,接近单位的发射量子效率,以及适用于通过真空热蒸发制备OLED的挥发性。它们在OLED中的应用已经导致具有卓越性能的器件,突显了这些材料在推动显示和照明技术方面的潜力(Liao et al., 2018)。
分子探针和成像
基于吡啶的荧光团,包括从6-(4-氟苯基)吡啶-2-醇衍生的荧光团,已被合成用作对Fe3+/Fe2+等金属离子具有高选择性和灵敏度的分子探针。这些探针已成功应用于成像应用,展示了它们在生物和化学传感环境中的实用性(Maity et al., 2018)。
安全和危害
6-(4-Fluorophenyl)pyridin-2-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
作用机制
- Pyrimidine derivatives, including pyridine-based compounds, have been associated with diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects .
Biochemical Pathways
Pharmacokinetics (ADME)
- Information on absorption is not available for this compound. The volume of distribution and protein binding properties remain unspecified . Details regarding metabolism and excretion are lacking. The compound’s ADME properties impact its bioavailability, but specific data are not provided.
生化分析
Biochemical Properties
6-(4-Fluorophenyl)pyridin-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorophenyl group enhances its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Cellular Effects
The effects of 6-(4-Fluorophenyl)pyridin-2-ol on cellular processes are diverse and depend on the concentration and exposure time. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 6-(4-Fluorophenyl)pyridin-2-ol can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 6-(4-Fluorophenyl)pyridin-2-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the reaction. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 6-(4-Fluorophenyl)pyridin-2-ol can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4-Fluorophenyl)pyridin-2-ol in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term exposure to 6-(4-Fluorophenyl)pyridin-2-ol has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-(4-Fluorophenyl)pyridin-2-ol vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration ranges .
Metabolic Pathways
6-(4-Fluorophenyl)pyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .
Transport and Distribution
The transport and distribution of 6-(4-Fluorophenyl)pyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 6-(4-Fluorophenyl)pyridin-2-ol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-(4-Fluorophenyl)pyridin-2-ol is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . The localization of 6-(4-Fluorophenyl)pyridin-2-ol can influence its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
6-(4-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTZYSZHJGUSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671739 | |
| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111111-04-6 | |
| Record name | 6-(4-Fluorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520117.png)


![3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520123.png)



